C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride

Description

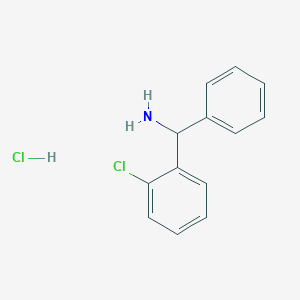

C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride is a substituted benzylamine derivative where a central methylamine group is bonded to two aromatic rings: a phenyl group and a 2-chlorophenyl group. The hydrochloride salt form enhances its solubility in polar solvents and stability under standard conditions.

- Molecular Formula: Likely C₁₃H₁₃Cl₂N (assuming two phenyl groups, a methylamine backbone, and one chloride from the 2-chlorophenyl substituent and another from the HCl salt).

- Molecular Weight: Estimated ~255.9 g/mol (based on analogous compounds in ).

- Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its amine functionality and aromatic stability .

Properties

Molecular Formula |

C13H13Cl2N |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

(2-chlorophenyl)-phenylmethanamine;hydrochloride |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10;/h1-9,13H,15H2;1H |

InChI Key |

UUMUWPPWCCGJMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Route

Step 1: Formation of Alcohol Intermediate

2-Chlorobenzaldehyde reacts with phenylmagnesium bromide (a Grignard reagent) to yield the corresponding secondary alcohol intermediate.

Step 2: Reductive Amination

The alcohol intermediate undergoes reductive amination with ammonium chloride and sodium cyanoborohydride. This step converts the intermediate to the desired amine.

Step 3: Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid to form the hydrochloride salt, yielding C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride.

This method is widely used due to its straightforward approach and relatively high yields. Industrial scale-up involves precise control of reaction conditions such as temperature, reagent purity, and stoichiometry to optimize yield and purity.

Alternative Synthetic Approaches

Halogenated Benzyl Halide Route

Benzyl halides bearing the 2-chlorophenyl substituent can be reacted with ammonia or primary amines under controlled conditions to form the target amine, followed by hydrochloride salt formation.

-

Some synthetic methods avoid the use of highly toxic reagents such as sodium cyanide by employing phase-transfer catalysts and alternative nucleophilic addition reactions starting from o-chlorobenzaldehyde and chloroform, followed by esterification and amination steps. These methods reduce environmental and safety hazards while simplifying the synthesis.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard addition | 2-Chlorobenzaldehyde + phenylmagnesium bromide | 0–25 °C | 1–3 hours | 80–90 | Anhydrous conditions required |

| Reductive amination | Ammonium chloride + sodium cyanoborohydride | 0–25 °C | 4–6 hours | 75–85 | Controlled pH to avoid side reactions |

| Hydrochloride salt formation | HCl in ethanol or ether | Room temp to 40 °C | 1–2 hours | Quantitative | Precipitation of hydrochloride salt |

| Alternative nucleophilic addition | o-Chlorobenzaldehyde + chloroform + PTC + NH3 | -5 to 0 °C | 2–4 hours | 46–85 | Phase-transfer catalyst improves yield |

| Esterification | Thionyl chloride + methanol | 0–65 °C | 6 hours | 85 | Followed by recrystallization for purity |

The reductive amination route is favored for its simplicity and scalability, providing high yields and purity suitable for pharmaceutical intermediates.

Alternative methods employing phase-transfer catalysts and avoiding toxic cyanide reagents have been developed to improve safety and environmental impact, though sometimes at the cost of longer reaction sequences or moderate yields.

Industrial processes emphasize the use of controlled reactors with temperature and pressure regulation to optimize reaction kinetics and product isolation.

The hydrochloride salt form enhances the compound’s stability and handling safety, facilitating its use in further synthetic transformations.

| Method | Starting Material(s) | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 2-Chlorobenzaldehyde + phenylmagnesium bromide | Ammonium chloride, sodium cyanoborohydride, HCl | High yield, straightforward, scalable | Use of toxic cyanoborohydride |

| Benzyl Halide Amination | 2-Chlorobenzyl halide | Ammonia or amines, HCl | Direct amination, fewer steps | Requires halide preparation |

| Phase-Transfer Catalysis Route | o-Chlorobenzaldehyde + chloroform | Phase-transfer catalyst, NH3, thionyl chloride | Avoids cyanide, safer reagents | Longer synthesis, moderate yield |

The preparation of this compound is well-established through reductive amination of 2-chlorobenzaldehyde derivatives, with alternative safer methods emerging to reduce toxic reagent use. The choice of method depends on the scale, safety considerations, and desired purity. Industrial processes optimize these routes for maximum efficiency and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(+)-(2-Chlorophenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Research indicates that it may play a role in developing therapeutic agents aimed at treating conditions such as depression and anxiety disorders .

Potential Therapeutic Applications:

Studies have highlighted its potential effects on biological systems, including interactions with neurotransmitter receptors, which could lead to new treatments for mental health issues .

Chemical Synthesis

Building Block for Complex Molecules:

C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride serves as a crucial building block in organic synthesis. It allows researchers to create complex organic molecules through various chemical reactions, including oxidation and reduction processes .

Innovative Material Development:

The compound's unique structure enables the exploration of new chemical reactions, leading to the development of innovative materials with enhanced properties .

Biological Research

Studies on Receptor Interactions:

This compound is valuable for studying receptor interactions and cellular responses. It aids researchers in understanding the mechanisms of drug action and potential therapeutic effects by examining how it influences specific biological pathways .

Case Studies on Biological Activity:

Research has shown that this compound exhibits varying degrees of activity against different biological targets. For example, studies have investigated its affinity for serotonin receptors, which are crucial in mood regulation .

Analytical Chemistry

Standard in Analytical Methods:

In analytical chemistry, this compound acts as a standard for calibrating instruments and ensuring accurate measurements. Its consistent properties make it suitable for use in various chemical analyses .

Role in Quality Control:

The compound's reliability as a standard helps maintain quality control in laboratories conducting pharmaceutical research and development .

Material Science

Enhancement of Material Properties:

this compound can be incorporated into polymers and other materials to enhance their thermal stability and mechanical strength. This application is particularly relevant in industries focusing on advanced materials and composites .

Comparative Analysis of Related Compounds

| Compound Name | 5-HT Receptor Affinity | EC50 (nM) | Antipsychotic Activity | Toxicity Reports |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | Moderate |

| (+)-15a (N-methyl derivative) | High | 23 | Yes | Low |

| (+)-19 (N-benzyl derivative) | High | 24 | Yes | Moderate |

Mechanism of Action

The mechanism of action of (+)-(2-Chlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of halogen substituents on the aromatic ring significantly influences electronic and steric properties:

Key Observations :

Heterocyclic and Dihydrochloride Analogs

Heterocyclic substitutions or additional hydrochloride groups alter solubility and reactivity:

Key Observations :

- Heterocycles : Pyrazole or benzimidazole substituents () introduce nitrogen atoms, enhancing hydrogen-bonding capacity and solubility in polar solvents.

- Dihydrochloride Salts: Compounds like those in exhibit higher molecular weights and improved aqueous solubility compared to monohydrochloride derivatives .

Biological Activity

C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride, also known as [4-(2-Chlorophenyl)phenyl]methylamine hydrochloride , is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C13H12ClN

- Molecular Weight : 233.69 g/mol

- CAS Number : 15685870

This compound features a chloro-substituted phenyl group and a phenylmethylamine moiety, which is significant for its interactions with various biological targets.

This compound primarily interacts with the serotonin receptor system, particularly the 5-HT receptors . Research indicates that compounds with similar structures can act as selective agonists or antagonists at these receptors, influencing neurotransmitter release and neuronal activity.

- 5-HT Receptor Interaction :

- Antipsychotic Potential :

-

Neuropharmacological Effects :

- The modulation of serotonin receptors can lead to various neuropharmacological effects, including anxiolytic and antidepressant activities. The specific effects depend on the receptor subtype activated and the signaling pathways involved.

Case Study 1: Neuropharmacological Evaluation

A study evaluated a series of N-substituted 2-phenylcyclopropylmethylamines , which include structural analogs of this compound. The findings indicated that certain substitutions enhance receptor selectivity and functional bias towards Gq signaling pathways over β-arrestin recruitment, which is crucial for therapeutic efficacy in treating psychiatric disorders .

Case Study 2: Toxicological Profile

Research into the toxicological profile of related compounds highlighted potential adverse effects associated with misuse. Symptoms reported include agitation, increased heart rate, and severe neurological disturbances. Understanding these effects is critical for assessing the safety profile of this compound .

Comparative Analysis of Related Compounds

| Compound Name | 5-HT Receptor Affinity | EC50 (nM) | Antipsychotic Activity | Toxicity Reports |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | Moderate |

| (+)-15a (N-methyl derivative) | High | 23 | Yes | Low |

| (+)-19 (N-benzyl derivative) | High | 24 | Yes | Moderate |

Q & A

Q. What are the recommended synthetic pathways for C-(2-Chloro-phenyl)-C-phenyl-methylamine hydrochloride, and what analytical methods validate its purity?

Methodological Answer: A multi-step synthesis approach is typically employed, involving:

Condensation reactions between substituted benzaldehydes and acetophenone derivatives under acidic or basic catalysis to form α,β-unsaturated ketones .

Reduction of the ketone intermediate using catalytic hydrogenation (e.g., 5% Pd/H₂) or borohydride reagents to yield the amine precursor .

Hydrochloride salt formation by reacting the free amine with HCl in anhydrous ether .

Validation:

- Spectroscopic characterization via ¹H/¹³C NMR (200–400 MHz) to confirm substituent positions and stereochemistry .

- Purity analysis using HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

- Mass spectrometry (ESI-TOF) to verify molecular weight (e.g., expected [M+H]⁺ peak for C₁₃H₁₃ClN·HCl: ~254.16 g/mol) .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

Methodological Answer:

- Storage conditions: Store desiccated at 2–8°C in amber vials to prevent photodegradation and hygroscopic absorption .

- Stability testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., free amine or chlorinated byproducts) .

- In-use stability: Prepare fresh solutions in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for NMR studies to avoid solvent-induced decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of aryl-substituted methylamine hydrochlorides?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Structural isomerism: Use X-ray crystallography or NOESY NMR to confirm the 2-chloro vs. 3-chloro positional isomerism, which drastically alters receptor binding .

- Dose-dependent effects: Perform dose-response assays (e.g., 0.1–100 µM) in bacterial viability (MIC/MBC) and mammalian cytotoxicity (MTT) models to identify therapeutic windows .

- Assay interference: Control for false positives by testing compound solubility in assay media (e.g., DMSO ≤1% v/v) and measuring intrinsic fluorescence at relevant wavelengths .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibitory activity?

Methodological Answer:

Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the 2-chlorophenyl group and target enzymes (e.g., phospholipase A₂ or proteases) .

QSAR analysis: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal halogen placement (e.g., 2-Cl vs. 4-Cl) .

MD simulations: Simulate binding stability over 100 ns trajectories to assess hydrogen bonding with catalytic residues (e.g., His48 in PLA₂) .

Q. What in vivo models are appropriate for evaluating the anticoagulant and anti-inflammatory potential of this compound?

Methodological Answer:

- Anticoagulant assays: Use murine tail-bleeding models to measure prolonged clotting time (baseline: 60–120 sec; post-administration: up to 25.66 sec increase) .

- Anti-inflammatory models:

- Carrageenan-induced paw edema in rats to assess dose-dependent inhibition of swelling (IC₅₀ calculation).

- Zymosan-induced peritonitis to quantify neutrophil infiltration via flow cytometry .

- Toxicity screening: Monitor hepatic (ALT/AST) and renal (creatinine) biomarkers in serum after 14-day repeated dosing .

Q. How do solvent polarity and pH influence the compound’s spectroscopic properties?

Methodological Answer:

- UV-Vis spectroscopy: Solvents like methanol (ε = 32.7) vs. cyclohexane (ε = 2.02) induce bathochromic shifts in π→π* transitions of the aromatic system.

- ¹H NMR pH dependence: The amine proton (NH⁺) signal at δ 8.5–9.5 ppm broadens in D₂O due to exchange with deuterium, while chloroform retains sharp singlet peaks .

- FTIR analysis: N-H stretching (3300–3500 cm⁻¹) and C-Cl vibrations (750 cm⁻¹) are pH-sensitive; use ATR-FTIR in dry KBr pellets for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.